Cyanomethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethanesulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a cyanomethane moiety. This compound is known for its unique reactivity and stability, making it a valuable reagent in various chemical processes. It is often utilized in organic synthesis and has applications in both academic research and industrial settings.
Mechanism of Action
Target of Action
Cyanomethanesulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, acetylcholinesterase. As an electrophilic warhead, this compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the regulation of acetylcholine, leading to an accumulation of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. Acetylcholine plays a vital role in transmitting signals in the nervous system. When acetylcholinesterase is inhibited, it leads to an excess of acetylcholine, disrupting normal signal transmission .
Pharmacokinetics
Like other sulfonyl fluorides, it is expected to have a balance of reactivity and stability that makes it attractive for various applications
Result of Action
The primary result of this compound’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal signal transmission in the nervous system . The exact molecular and cellular effects of this compound’s action depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or compounds can affect its reactivity and stability Additionally, factors such as pH and temperature can also influence its action and efficacy
Biochemical Analysis
Biochemical Properties
Cyanomethanesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an enzyme inhibitor. It interacts with several enzymes, including acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission . Additionally, this compound interacts with other proteins and biomolecules, forming covalent bonds that result in the inhibition of their activity. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can affect cell signaling and neurotransmission . Moreover, this compound can induce oxidative stress and apoptosis in cells, impacting cellular health and function . The effects of this compound on cellular metabolism include the disruption of glycolysis and other metabolic pathways, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. It acts as an irreversible inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . This inhibition can lead to the accumulation of substrates and the disruption of normal biochemical processes. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat and light . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used in the study. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy production and utilization. It interacts with enzymes such as acetylcholinesterase, disrupting normal metabolic processes . This compound can also affect the tricarboxylic acid (TCA) cycle and other metabolic pathways by inhibiting key enzymes and altering metabolite levels . The impact of this compound on metabolic flux can lead to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts. Another method involves the direct fluorination of cyanomethanesulfonyl chloride using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Cyanomethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can add to unsaturated systems, forming new carbon-sulfur bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Phase transfer catalysts and transition metal catalysts can enhance reaction rates and selectivity
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines typically yields sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
Cyanomethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, due to its ability to react selectively with specific amino acid residues.
Medicine: this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the cyanomethane moiety.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a cyanomethane group.
Benzenesulfonyl Fluoride: Features a benzene ring in place of the cyanomethane group
Uniqueness: Cyanomethanesulfonyl fluoride is unique due to its combination of the sulfonyl fluoride group with a cyanomethane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modifications and as a building block in organic synthesis .
Properties
IUPAC Name |
cyanomethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJRRPZQOZAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.